molecular formula C9H10O4 B1582271 Ethyl 3-(furan-3-yl)-3-oxopropanoate CAS No. 36878-91-8

Ethyl 3-(furan-3-yl)-3-oxopropanoate

Cat. No. B1582271
CAS RN: 36878-91-8
M. Wt: 182.17 g/mol
InChI Key: OVPIQFGJQAQWAJ-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-3-yl)-3-oxopropanoate is a compound that belongs to the class of furan platform chemicals (FPCs). These chemicals are directly available from biomass and are being increasingly used in the chemical industry as an alternative to traditional resources such as crude oil .


Synthesis Analysis

The synthesis of Ethyl 3-(furan-3-yl)-3-oxopropanoate involves a multicomponent reaction of 1,3-di (pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . The product is isolated after ammonium salt precipitation with ethanol followed by filtration. Alternatively, the product is extracted with ethyl acetate, the solvent is evaporated and flash chromatography on silica gel gives the pure final product .


Molecular Structure Analysis

The molecular formula of Ethyl 3-(furan-3-yl)-3-oxopropanoate is C9H10O4 . The compound has a molar mass of 182.17 and a density of 1.153 g/mL at 25 °C (lit.) .


Chemical Reactions Analysis

Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The reactions of sulfur ylides and alkynes were also applied in the synthesis of furan derivatives .


Physical And Chemical Properties Analysis

Ethyl 3-(furan-3-yl)-3-oxopropanoate has a boiling point of 113-116 °C/4 mmHg (lit.) and a flash point of >230°F . Its refractive index is n20/D 1.489 (lit.) .

Scientific Research Applications

One-Pot Synthesis Applications

Ethyl 3-(furan-3-yl)-3-oxopropanoate and related compounds have been used in one-pot synthesis methods. For instance, Zhang et al. (2018) utilized it in the synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, employing K10 Montmorillonite Clay as a catalyst. This method proved efficient in avoiding the use of expensive transition metals and simplified the purification process, showing promise for various substrate applications (Zhang et al., 2018).

Photoinduced Oxidative Annulation

In 2017, Zhang et al. reported the use of this compound in photoinduced oxidative annulation processes. This method facilitated the creation of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants, showcasing its utility in advanced chemical synthesis (Zhang et al., 2017).

Applications in Organic Synthesis

Sobenina et al. (2011) explored its application in organic synthesis, particularly in creating a furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence. This method highlighted its utility in generating complex organic compounds, contributing to the diversity of synthetic routes in organic chemistry (Sobenina et al., 2011).

Crystal Structure Analysis

Kote et al. (2014) conducted a study on the crystal structure of a related furan compound. Their research provides insight into the molecular structure and bonding characteristics of these compounds, which is crucial for understanding their chemical behavior and potential applications (Kote et al., 2014).

Synthesis of Polyhydroxylated Derivatives

Masesane and Steel (2003) demonstrated the use of ethyl 3-(furan-3-yl)-3-oxopropanoate in the synthesis of polyhydroxylated cyclohexane β-amino acids derivatives. This highlights its role in the creation of complex organic molecules, particularly in the field of medicinal chemistry (Masesane & Steel, 2003).

Bioanalytical Method Development

Nemani et al. (2018) utilized a derivative of ethyl 3-(furan-3-yl)-3-oxopropanoate in establishing a quantitative bioanalytical method for an acetylcholinesterase inhibitor. This study underscores the compound's potential in analytical chemistry and drug development (Nemani et al., 2018).

Safety And Hazards

The compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . In case of ingestion or inhalation, immediate medical attention is required .

Future Directions

The future directions of Ethyl 3-(furan-3-yl)-3-oxopropanoate and similar compounds lie in the switch from traditional resources such as crude oil to biomass . There is a growing interest in the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass . The development of efficient methods for their preparation has been an important research area in organic chemistry .

properties

IUPAC Name

ethyl 3-(furan-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIQFGJQAQWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00319785
Record name ethyl 3-(furan-3-yl)-3-oxopropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(furan-3-yl)-3-oxopropanoate

CAS RN

36878-91-8
Record name 36878-91-8
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Record name ethyl 3-(furan-3-yl)-3-oxopropanoate
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Record name ethyl 3-(furan-3-yl)-3-oxopropanoate
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Synthesis routes and methods

Procedure details

To a solution of 3-furancarboxylic acid (25.5 g, 227 mmol) in tetrahydrofuran (200 ml) was added 1,1′-carbonylbis-1H-imidazole (40.5 g, 250 mmol) and the mixture was stirred at 60° C. for 2 hrs. To the reaction solution was added monoethyl malonate magnesium salt (35.8 g, 125 mmol) and the mixture was heated under reflux for 30 min. Ethyl acetate (50 ml) and water (50 ml) were added the reaction solution, and conc. hydrochloric acid was added until the aqueous layer showed acidic pH. The reaction solution was extracted with ethyl acetate (200 ml×2). The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give ethyl 3-(3-furanyl)-3-oxopropionate (42 g, 100%) as a colorless oil.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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